![molecular formula C19H20N2O3 B2467139 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 850904-67-5](/img/structure/B2467139.png)
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
Descripción general
Descripción
The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . Isoquinoline derivatives are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, 3,4-dihydroisoquinolin-1(2H)-one derivatives are typically synthesized using the Castagnoli–Cushman reaction .Aplicaciones Científicas De Investigación
Antimalarial Activity
A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest the potential of similar compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Structural and Fluorescence Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, including isoquinoline derivatives, revealed insights into their gel formation, crystalline salts, and fluorescence emission properties. These characteristics are crucial for applications in materials science and molecular sensors (Karmakar et al., 2007).
Synthesis and Chemical Characterization
A study focusing on the synthesis and characterization of a compound structurally related to the query molecule provided a basis for further exploration of similar chemical entities. This research underlines the importance of synthetic methods in creating compounds with potential biological applications (Durgadas et al., 2013).
Therapeutic Effects in Viral Encephalitis
Investigation into the therapeutic effect of an anilidoquinoline derivative on Japanese encephalitis highlighted the compound's significant antiviral and antiapoptotic effects in vitro. This study supports the therapeutic potential of similar compounds in treating viral encephalitis (Ghosh et al., 2008).
Anticancer and Antioxidant Activities
Research on nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines with a nitrophenyl group, has shown moderate to strong anticancer activity against various cancer cell lines, as well as high antioxidant activity. These findings suggest the potential of similar compounds in cancer therapy and as antioxidants (Sayed et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(11-13)20-18(22)12-24-17-8-4-7-16-15(17)9-10-21(2)19(16)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIALONBQKTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321790 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
CAS RN |
850904-67-5 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



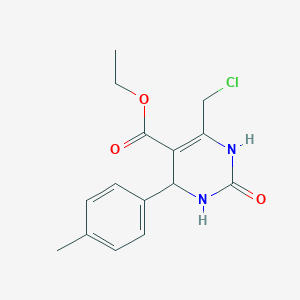
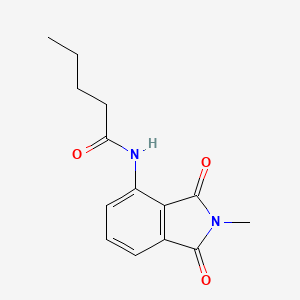

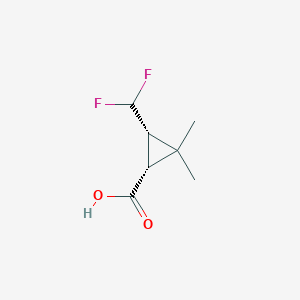

![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
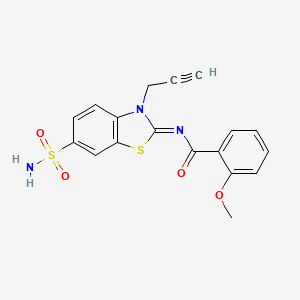
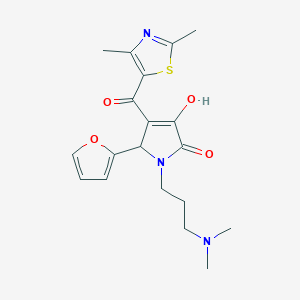
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)

![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)
